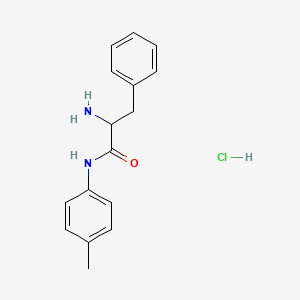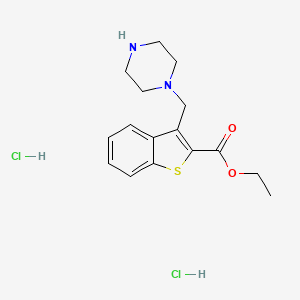
(1-メタンスルホニルピロリジン-3-イル)メタノール
説明
(1-Methanesulfonylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H11NO4S It is a derivative of pyrrolidine, featuring a methanesulfonyl group attached to the first carbon and a hydroxymethyl group attached to the third carbon of the pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Starting from Pyrrolidine: One common synthetic route involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with formaldehyde to introduce the hydroxymethyl group.
Starting from 3-Aminopyrrolidine: Another approach involves the methanesulfonylation of 3-aminopyrrolidine followed by reductive amination with formaldehyde.
Industrial Production Methods: The industrial production of (1-Methanesulfonylpyrrolidin-3-yl)methanol typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, aqueous conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Nucleophiles such as alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: (1-Methanesulfonylpyrrolidin-3-yl)carboxylic acid.
Reduction: (1-Methylpyrrolidin-3-yl)methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
(1-Methanesulfonylpyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1-Methanesulfonylpyrrolidin-3-yl)methanol exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
(1-Methanesulfonylpyrrolidin-3-yl)methanol is structurally similar to other pyrrolidine derivatives, such as:
Pyrrolidine itself: A simpler cyclic amine without the methanesulfonyl or hydroxymethyl groups.
3-Methanesulfonylpyrrolidine: A pyrrolidine derivative with a methanesulfonyl group but lacking the hydroxymethyl group.
3-Hydroxymethylpyrrolidine: A pyrrolidine derivative with a hydroxymethyl group but lacking the methanesulfonyl group.
Uniqueness: The combination of the methanesulfonyl and hydroxymethyl groups in (1-Methanesulfonylpyrrolidin-3-yl)methanol provides unique chemical properties that distinguish it from its simpler counterparts. These properties make it valuable in various research and industrial applications.
特性
IUPAC Name |
(1-methylsulfonylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHQQDMRBJYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247485-38-6 | |
| Record name | (1-methanesulfonylpyrrolidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)





![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1527408.png)
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)


![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
